molecular formula C21H20N2O4S B11652007 N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11652007
M. Wt: 396.5 g/mol
InChI Key: YSLIDUIAPHIHJC-ODLFYWEKSA-N
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Description

N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable aldehyde with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone and an appropriate benzaldehyde derivative.

    Methoxy and Methylbenzyl Ether Groups: These groups are introduced via etherification reactions using methanol and 2-methylbenzyl alcohol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The methoxy and methylbenzyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Compounds with different ether groups replacing the original methoxy or methylbenzyl groups.

Scientific Research Applications

N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core is known to inhibit certain enzymes, while the benzylidene group can interact with receptor sites, modulating biological pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione.

    Benzylidene Derivatives: Compounds with similar benzylidene groups, such as benzylideneacetone.

    Methoxy and Methylbenzyl Ethers: Compounds with similar ether groups, such as anisole and benzyl methyl ether.

Uniqueness

N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the thiazolidinone core and the benzylidene group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(5Z)-5-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H20N2O4S/c1-13-6-4-5-7-16(13)12-27-17-9-8-15(10-18(17)26-3)11-19-20(25)23-21(28-19)22-14(2)24/h4-11H,12H2,1-3H3,(H,22,23,24,25)/b19-11-

InChI Key

YSLIDUIAPHIHJC-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)NC(=O)C)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)NC(=O)C)OC

Origin of Product

United States

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